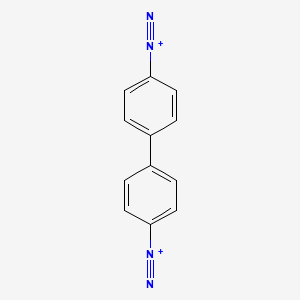

4,4'-Biphenylbis(diazonium)

Description

Structure

3D Structure

Properties

CAS No. |

5957-03-9 |

|---|---|

Molecular Formula |

C12H8N4+2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

4-(4-diazoniophenyl)benzenediazonium |

InChI |

InChI=1S/C12H8N4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10/h1-8H/q+2 |

InChI Key |

HJBUBXIDMQBSQW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |

Synonyms |

BDB bis(diazo)benzidine bis-diazotized benzidine |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Biphenylbis Diazonium and Its Analogues

Classical Diazotization Pathways from Diaminobiphenyl Precursors

The foundational method for preparing 4,4'-biphenylbis(diazonium) salts is the diazotization of 4,4'-diaminobiphenyl. chemcess.com This reaction, known as tetrazotization, converts the bifunctional aromatic amine into the corresponding bis(diazonium) salt. unacademy.com

A common and practical approach for diazotization involves the in-situ generation of nitrous acid (HNO₂). numberanalytics.comethz.ch This is typically achieved by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), directly within the reaction mixture containing the diamine. numberanalytics.comwikipedia.orgorganic-chemistry.org The reaction is generally represented as:

ArNH₂ + NaNO₂ + 2HX → [ArN₂]⁺X⁻ + NaX + 2H₂O wikipedia.org

This method ensures that the unstable nitrous acid is consumed as it is formed, which is crucial for controlling the reaction. numberanalytics.com The diazotization of benzidine (B372746) can be challenging due to competing oxidation reactions that can lead to the formation of colored byproducts and reduce the yield of the desired bis(diazonium) salt. cas.cz

The efficiency of the bis-diazotization process is highly dependent on the reaction conditions, particularly the acidic medium and temperature.

Acidic Media: The choice and concentration of the acid are critical. numberanalytics.comunacademy.com The reaction is typically carried out in a strong acidic medium (pH 1-3) to facilitate the formation of the active nitrosating agent and to prevent the coupling of the diazonium salt with the unreacted amine. numberanalytics.com While hydrochloric acid is commonly used, sulfuric acid can also be employed. google.com In some cases, using the sulfate (B86663) salt of the amine, like benzidine sulfate, can be advantageous due to its higher purity compared to the hydrochloride salt. google.com However, diazotization of the sulfate form is generally slower, but this can be accelerated by the addition of chloride ions. google.com

Temperature Control: Strict temperature control is paramount for successful diazotization. The reaction is highly exothermic, and the resulting diazonium salts are often unstable at elevated temperatures. unacademy.comnumberanalytics.com To prevent decomposition and unwanted side reactions, the diazotization is typically conducted at low temperatures, generally between 0 and 5°C. wikipedia.orgunacademy.com Maintaining this low temperature throughout the addition of sodium nitrite is crucial for maximizing the yield and purity of the 4,4'-biphenylbis(diazonium) salt. unacademy.comnumberanalytics.com

In-Situ Generation of Nitrous Acid for Bis-Diazotization

Counterion Exchange Strategies in 4,4'-Biphenylbis(diazonium) Salt Preparation

The stability and reactivity of diazonium salts are significantly influenced by the counterion. numberanalytics.com While chloride salts are common, they can be unstable. wikipedia.org Therefore, strategies to exchange the counterion for a more stabilizing one are often employed, particularly for isolating the diazonium salt as a solid.

Arenediazonium tetrafluoroborates are known for their enhanced stability compared to the corresponding chlorides, often allowing them to be isolated as dry solids. chemrxiv.orgwikipedia.org The synthesis of 4,4'-biphenylbis(diazonium) tetrafluoroborate (B81430) is achieved by adding tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate to the initially formed diazonium chloride solution. wikipedia.orgorgsyn.orgprepchem.com This results in the precipitation of the less soluble tetrafluoroborate salt.

The general procedure involves:

Diazotization of the diamine (e.g., benzidine) with sodium nitrite and a mineral acid (like HCl) at low temperatures. prepchem.com

Addition of an ice-cold solution of fluoboric acid to the resulting tetrazo solution, which leads to the formation of a paste of the 4,4'-biphenylene-bis-diazonium borofluoride. orgsyn.org

The precipitate is then collected, washed, and dried. orgsyn.org

The increased stability of tetrafluoroborate salts is attributed to the non-nucleophilic and non-basic nature of the [BF₄]⁻ anion. organic-chemistry.org

| Property | Diazonium Chloride | Diazonium Tetrafluoroborate |

| Stability | Unstable at room temperature, prepared at 0-5°C. wikipedia.org | Generally stable at room temperature, can be isolated as a solid. chemrxiv.orgwikipedia.org |

| Isolation | Typically used in solution immediately after preparation. | Can be isolated, purified, and stored for later use. chemrxiv.org |

| Hazard | Can be explosive. wikipedia.org | Readily isolated and considered safer to handle. wikipedia.org |

This table provides a comparative overview of the general properties of diazonium chloride and tetrafluoroborate salts.

For certain applications, particularly in the dye industry, 4,4'-biphenylbis(diazonium) salts are prepared and stabilized as zinc chloride double salts. nbinno.com These double salts often exhibit improved stability over the simple chloride salts and can be precipitated from the reaction mixture.

The preparation typically involves performing the diazotization in the presence of zinc chloride or adding a zinc chloride solution to the diazonium salt solution. google.comgoogle.com The precipitation of the double salt, for instance, 3,3'-dipropoxybiphenyl-4,4'-bis(diazonium) tetrachlorozincate, can be facilitated by the addition of sodium chloride. google.com These stabilized salts are valuable in producing azo dyes. sigmaaldrich.com

Tetrafluoroborate Derivatives Synthesis and Stability

Optimization of Synthetic Yields and Purity for Research Applications

For research purposes, achieving high yields and purity of 4,4'-biphenylbis(diazonium) is critical. Optimization strategies focus on several key parameters of the diazotization reaction.

Key Optimization Parameters:

Molar Ratios of Reactants: The stoichiometry of the amine, sodium nitrite, and acid must be carefully controlled. An excess of nitrous acid is often used to ensure complete diazotization, but a large excess can lead to side reactions. acs.org The amount of acid is also critical; for some substrates, the inherent acidity of the amine salt is sufficient, while for others, additional acid improves the reaction. acs.org

Reaction Time and Temperature: As discussed, low temperatures are crucial. numberanalytics.com The reaction time must be sufficient for complete conversion without allowing for significant decomposition of the product. researchgate.net

Purity of Starting Materials: The purity of the initial diaminobiphenyl is important, as impurities can interfere with the reaction and contaminate the final product. For instance, benzidine sulfate is often purer than benzidine hydrochloride. google.com

Continuous Flow Reactors: Modern techniques like continuous flow chemistry offer enhanced control over reaction parameters such as temperature, mixing, and residence time. researchgate.netnumberanalytics.com This can lead to improved safety, higher yields, and greater purity by minimizing the accumulation of unstable diazonium intermediates. numberanalytics.com

Influence of Substituents on Reaction Optimization: The presence of substituents on the biphenyl (B1667301) ring system can significantly impact the diazotization reaction. Electron-donating groups can increase the rate of reaction but may also increase the likelihood of side reactions like oxidation. cas.cz Conversely, electron-withdrawing groups can deactivate the amine, requiring more forcing conditions for diazotization. Therefore, the optimization strategy must be tailored to the specific analogue being synthesized. iarc.fr For example, in the synthesis of C.I. Reactive Red 195, the molar ratios of acid and sodium nitrite to the diamine precursor were optimized to maximize the yield of the diazonium salt. acs.org

Alternative and Emerging Synthetic Routes to Biphenylbis(diazonium) Species

The traditional synthesis of 4,4'-biphenylbis(diazonium) salts involves the tetrazotization of benzidine or its derivatives using nitrous acid in a strong aqueous mineral acid at low temperatures. chemcess.comunacademy.com This method, while effective, presents challenges related to the handling of potentially explosive intermediates and the often limited solubility of reactants in aqueous media. acs.org Consequently, research has focused on developing alternative and emerging synthetic routes that offer improved safety, efficiency, and substrate scope. These modern approaches often leverage new technologies and non-traditional reaction conditions to overcome the limitations of classical methods.

One of the most significant advancements is the use of continuous-flow and microfluidic reactor technologies. acs.orgmdpi.com These systems offer superior control over reaction parameters, such as temperature and mixing, which is crucial for managing highly reactive and unstable intermediates like diazonium salts. acs.orgmdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, minimizing the risk of thermal decomposition and explosive reactions that can occur in large-scale batch processes. acs.org The formation of diazonium salts in anhydrous conditions within microfluidic channels has been demonstrated, which can enhance yield and applicability for substrates that are sensitive to aqueous environments. acs.orgacs.org Such systems allow for the safe, on-demand generation of diazonium species that can be immediately used in subsequent reactions, a strategy known as in-situ consumption. mdpi.com

Another area of development is the use of non-aqueous diazotization conditions. acs.org The classical use of aqueous acids can be problematic for certain aromatic amines or for subsequent reactions that require anhydrous conditions. acs.org Alternative methods may employ organic nitrites, such as isoamyl nitrite, in organic solvents. acs.org This approach can improve the solubility of starting materials and allow for a broader range of reaction conditions.

The reduction of nitroaromatic compounds presents a fundamentally different approach to forming the precursor diamine. The synthesis of benzidine often starts from the reduction of nitrobenzene (B124822) to 1,2-diphenylhydrazine, which then undergoes an acid-catalyzed rearrangement. wikipedia.org Variations in this process, such as using different reducing agents like iron powder or sodium amalgam, can be considered alternative pathways to the crucial benzidine intermediate needed for bis-diazotization. chemcess.comwikipedia.org Furthermore, synthetic strategies for creating analogues involve reacting substituted precursors. For instance, analogues of related compounds have been synthesized by reacting 4,4′-dinitrobiphenyl with various anilines at high temperatures with a base, which could then be subjected to diazotization. researchgate.net

Emerging catalytic methods also offer new possibilities. For example, ferric hydrogen sulfate has been used as a catalyst to synthesize azo compounds from aromatic amines, boasting shorter reaction times. beilstein-journals.org While this is demonstrated for a coupling reaction, the principles of using novel catalysts for the activation or formation of the diazonium species could be applied to biphenyl systems.

These emerging routes collectively aim to make the synthesis of biphenylbis(diazonium) species and their analogues safer, more efficient, and more versatile, opening up new possibilities for their application in materials science and chemical synthesis.

Data Tables

The following tables summarize the key aspects of alternative synthetic methodologies and present specific research findings.

Table 1: Comparison of Alternative Synthetic Methodologies for Diazonium Salt Formation This table is interactive. You can sort and filter the data by clicking on the headers.

| Methodology | Key Features & Advantages | Typical Reagents/Conditions | Relevance to Biphenylbis(diazonium) Synthesis |

|---|---|---|---|

| Microfluidic/Flow Chemistry | Enhanced safety, superior temperature and mixing control, high efficiency, suitable for unstable intermediates. acs.orgacs.org | Aniline (B41778), sodium nitrite, acid (e.g., HCl) or organic nitrites in a continuous-flow reactor. mdpi.com | Ideal for managing the high reactivity and potential instability of the bis(diazonium) salt, allowing for safer on-demand synthesis. |

| Non-Aqueous Diazotization | Improved solubility for organic substrates, avoids water-sensitive side reactions. acs.org | Aromatic amines, organic nitrites (e.g., isoamyl nitrite) in organic solvents (e.g., DMSO). acs.orgrsc.org | Beneficial for benzidine derivatives with poor aqueous solubility or when subsequent coupling reactions must be anhydrous. |

| Synthesis from Nitroaromatics | Utilizes different starting materials, offering an alternative pathway to the key diamine precursor. chemcess.comwikipedia.org | Nitrobenzene reduction using agents like iron powder or sodium amalgam, followed by acid rearrangement. chemcess.comwikipedia.org | Provides a different synthetic entry point to the benzidine core structure before the final bis-diazotization step. |

| Solid-Phase Synthesis | Potential for automation and purification simplification. mdpi.com | (Not detailed in provided sources) | Could offer a streamlined process for producing and isolating biphenylbis(diazonium) salts or their precursors. |

Table 2: Research Findings on Emerging Diazotization Techniques This table is interactive. You can sort and filter the data by clicking on the headers.

| Reactant(s) | Method | Reagents/Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| Aniline | Aqueous Flow Diazotization | Aniline HCl salt, aqueous sodium nitrite, hydrochloric acid | Excellent conversion (>93% purity) to diazonium salt. | mdpi.com |

| Aniline | Anhydrous Microfluidic Diazotization | Aniline, isoamyl nitrite in a monolithic microfluidic reactor | Significant yield enhancements due to improved heat and mass transfer. | acs.orgacs.org |

| p-Nitroaniline | In-situ Diazotization and Coupling | Diazotization followed by coupling with Diphenylamine in methanol. | Synthesis of 4-(2-(4-nitrophenyl)diazenyl)-N-phenylbenzenamine. | beilstein-journals.org |

| Various Anilines | Diazonium Salt Preparation | Aniline, hydrofluoroboric acid, sodium nitrite in water at 0°C. | Formation of solid aryldiazonium tetrafluoroborate salts. | rsc.orgrsc.org |

Fundamental Reactivity and Mechanistic Studies of 4,4 Biphenylbis Diazonium

Pathways of Aryl Radical Formation from Diazonium Decomposition

The decomposition of 4,4'-biphenylbis(diazonium) salts is a critical process that leads to the formation of highly reactive aryl radicals. This transformation can be initiated through thermal or photochemical means, each following distinct mechanistic pathways. The resulting biphenyl (B1667301) diradical is a versatile intermediate in various synthetic applications.

Thermal Decomposition: The thermal instability of diazonium salts is well-documented. When heated, 4,4'-biphenylbis(diazonium) undergoes homolytic cleavage of the carbon-nitrogen bonds, releasing nitrogen gas (N₂) and generating a 4,4'-biphenyldiyl diradical. The stability of diazonium salts can be influenced by the substituents on the aromatic rings; for instance, electron-donating groups can decrease stability. The decomposition temperature is a key parameter in these reactions, and studies have shown that different diazonium salts exhibit varying thermal stabilities. For example, the decomposition of some diazonium salts can be highly exothermic, posing potential hazards on a large scale. scientificupdate.com

Photochemical Decomposition: Photoredox catalysis offers an alternative pathway for the generation of aryl radicals from diazonium salts under milder conditions. beilstein-journals.org In this process, a photocatalyst, such as eosin (B541160) Y, absorbs visible light and enters an excited state. beilstein-journals.org The excited photocatalyst can then engage in a single-electron transfer (SET) with the 4,4'-biphenylbis(diazonium) salt. beilstein-journals.org This SET process reduces the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen. beilstein-journals.org This method is often more selective than traditional chemical reduction methods. beilstein-journals.org The electrochemical reduction of diazonium salts also provides a pathway to aryl radicals. xmu.edu.cn

The general mechanism for aryl radical formation from the decomposition of a diazonium salt can be summarized as follows:

Initiation (Thermal or Photochemical): Energy input leads to the homolytic cleavage of the C-N bond.

Propagation: The aryl radical formed can then participate in various reactions, including abstraction of atoms or addition to unsaturated systems. kanazawa-u.ac.jp

The formation of aryl radicals from 4,4'-biphenylbis(diazonium) is a foundational step for numerous subsequent reactions, including the synthesis of complex organic molecules and polymers. beilstein-journals.orgxmu.edu.cn

Nucleophilic Aromatic Substitution Reactions Involving Diazonium Displacement

The diazonium groups of 4,4'-biphenylbis(diazonium) are excellent leaving groups, facilitating a variety of nucleophilic aromatic substitution reactions. These transformations are pivotal for introducing a wide range of functional groups onto the biphenyl core.

The Sandmeyer reaction is a cornerstone of diazonium chemistry, enabling the substitution of the diazonium group with halides (Cl, Br) or cyanide (CN). numberanalytics.comwikipedia.org This reaction is typically catalyzed by copper(I) salts. wikipedia.org The mechanism is believed to proceed through a radical pathway involving a single-electron transfer from the copper(I) catalyst to the diazonium salt. nrochemistry.compsu.edu This transfer initiates the release of nitrogen gas and the formation of an aryl radical, which then reacts with the copper(II) halide or cyanide to yield the final product. nrochemistry.compsu.edu

For 4,4'-biphenylbis(diazonium), the reaction can be performed sequentially on both diazonium groups to introduce two identical substituents. The general scheme for the Sandmeyer reaction is as follows:

Ar-N₂⁺ + CuX → Ar-X + N₂ + Cu⁺ (where X = Cl, Br, CN)

The reaction conditions, such as temperature and the specific copper(I) salt used, are crucial for achieving high yields and minimizing side reactions. numberanalytics.com

The introduction of fluorine atoms onto an aromatic ring via the diazonium group is achieved through the Schiemann reaction. wikipedia.orgscienceinfo.com This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. scientificupdate.comwikipedia.org In the case of 4,4'-biphenylbis(diazonium), it would first be converted to its tetrafluoroborate salt by treatment with fluoroboric acid (HBF₄). scienceinfo.com

Upon heating, the 4,4'-biphenylbis(diazonium) tetrafluoroborate decomposes to yield 4,4'-difluorobiphenyl, nitrogen gas, and boron trifluoride. wikipedia.org Unlike the Sandmeyer reaction, the Schiemann reaction does not typically require a metal catalyst. wikipedia.org The mechanism is thought to involve the formation of an aryl cation, which then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion. wikipedia.org

Recent advancements have explored alternative fluorinating agents and conditions to improve the efficiency and safety of this transformation, including the use of other hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts. scientificupdate.comwikipedia.org There have also been efforts to develop copper-mediated fluoro-deamination reactions as an alternative to the traditional Schiemann reaction. nih.gov

The diazonium groups of 4,4'-biphenylbis(diazonium) can also be replaced by hydroxyl (-OH) or hydrogen (-H) groups.

Hydroxylation: The replacement of a diazonium group with a hydroxyl group is typically achieved by heating the aqueous solution of the diazonium salt. wikipedia.orgmasterorganicchemistry.com This reaction, often referred to as "verkochung" (boiling), can be promoted by the presence of copper(I) oxide or an excess of copper(II) nitrate (B79036) in neutral water at room temperature. wikipedia.org This process allows for the synthesis of 4,4'-biphenyldiol from 4,4'-biphenylbis(diazonium). google.com

Reduction to Hydrogen: The replacement of a diazonium group with a hydrogen atom, effectively removing the amino group from the original precursor, can be accomplished using reducing agents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.comlibretexts.org This reaction is a type of dediazoniation and proceeds via a radical mechanism. This transformation would convert 4,4'-biphenylbis(diazonium) into biphenyl.

Schiemann Reaction for Biphenyl-Derived Fluorination

Electrophilic Coupling Reactions and Azo Compound Formation

Azo coupling reactions are electrophilic aromatic substitution reactions where the diazonium ion acts as the electrophile. organic-chemistry.orgwikipedia.org These reactions are fundamental to the synthesis of a vast array of azo dyes. jchemrev.comscience-revision.co.uk

4,4'-Biphenylbis(diazonium) serves as a precursor for the synthesis of bis-azo dyes. google.comcymitquimica.com The mechanism involves the electrophilic attack of the diazonium cation on an activated aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative. organic-chemistry.orgwikipedia.org

The key steps of the azo coupling mechanism are:

Electrophilic Attack: The positively charged diazonium ion is attracted to the electron-rich aromatic ring of the coupling component. science-revision.co.uk The attack usually occurs at the para position of the coupling partner, unless this position is blocked. organic-chemistry.org

Formation of a Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

Deprotonation: A base, often hydroxide, removes a proton from the sigma complex to restore the aromaticity of the ring, resulting in the formation of the azo compound. chemistrystudent.com

The reaction is typically carried out at low temperatures (around 5°C) to ensure the stability of the diazonium salt. chemistrystudent.com The pH of the reaction medium is also a critical factor; the coupling is generally performed under mildly acidic or neutral conditions. organic-chemistry.org For 4,4'-biphenylbis(diazonium), this coupling can occur at both ends of the molecule, leading to the formation of symmetrical bis-azo dyes, which often exhibit intense colors due to their extended conjugated systems. wikipedia.orgresearchgate.netdntb.gov.ua

Data Tables

Table 1: Sandmeyer-Type Reactions of Aryl Diazonium Salts

| Reaction | Reagent | Product | Catalyst | Reference |

| Chlorination | CuCl/HCl | Aryl Chloride | Copper(I) | wikipedia.org |

| Bromination | CuBr/HBr | Aryl Bromide | Copper(I) | wikipedia.org |

| Cyanation | CuCN/KCN | Aryl Cyanide | Copper(I) | wikipedia.org |

Table 2: Comparison of Diazonium Displacement Reactions

| Reaction | Reagent(s) | Key Intermediate | Product | Reference |

| Schiemann | HBF₄, Heat | Aryl cation | Aryl Fluoride | wikipedia.orgscienceinfo.com |

| Hydroxylation | H₂O, Heat (Cu₂O) | Aryl cation/radical | Phenol | wikipedia.org |

| Reduction | H₃PO₂ | Aryl radical | Arene | masterorganicchemistry.comlibretexts.org |

Regioselectivity and Reaction Conditions in Azo Coupling

The primary factors governing the outcome of the azo coupling are the pH of the reaction medium, temperature, and the nature of the coupling partner. numberanalytics.com Since 4,4'-biphenylbis(diazonium) possesses two diazonium functionalities, the reaction can proceed in a stepwise manner to yield either a mono-azo or a bis-azo compound, depending on the stoichiometry of the reactants.

Regioselectivity: The substitution of the azo group onto the aromatic ring of the coupling agent is directed by the activating groups present. libretexts.org For phenols and anilines, the hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho-, para-directors. The coupling reaction with 4,4'-biphenylbis(diazonium) preferentially occurs at the para position relative to the activating group due to less steric hindrance. organic-chemistry.orgyokogawa.com If the para position is already occupied, the coupling will proceed at one of the ortho positions. organic-chemistry.orgyokogawa.com

Reaction Conditions:

pH: The pH of the reaction medium is a critical parameter that influences the reactivity of both the diazonium salt and the coupling agent. beilstein-journals.org

When coupling with phenols , the reaction is typically carried out in a mildly alkaline medium (pH 9-10). chemguide.co.uk This condition facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which readily attacks the diazonium cation. numberanalytics.com

Conversely, for coupling with anilines , the reaction is performed in a slightly acidic medium (pH 4-5). beilstein-journals.org In acidic conditions, the amino group is protonated to a small extent, which prevents self-coupling of the aniline, yet a sufficient concentration of the free amine remains to react with the diazonium salt. beilstein-journals.org

Temperature: Diazonium salts are thermally unstable and prone to decomposition, which can lead to the formation of unwanted byproducts. numberanalytics.comcuhk.edu.hk Therefore, azo coupling reactions are almost invariably carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt throughout the reaction. cuhk.edu.hknih.gov

Stoichiometry: The molar ratio of the 4,4'-biphenylbis(diazonium) salt to the coupling agent determines the extent of the reaction. An equimolar ratio may favor the formation of mono-azo products, while a 1:2 molar ratio of the bis(diazonium) salt to the coupling agent is employed to synthesize symmetrical bis-azo dyes. jcsp.org.pk

A practical example is the synthesis of bis-azo dyes from benzidine (B372746), the precursor to 4,4'-biphenylbis(diazonium) chloride. In a typical procedure, benzidine is diazotized using sodium nitrite (B80452) and hydrochloric acid at 0 °C. The resulting 1,1'-biphenyl-4,4'-bis(diazonium) chloride is then coupled with two equivalents of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile, in the presence of a base like sodium acetate (B1210297) to afford the insoluble bis-azo dye product. nih.gov

| Parameter | Condition | Rationale | Outcome |

|---|---|---|---|

| pH | Alkaline (pH 9-10) | Favors formation of highly reactive phenoxide ions from phenolic couplers. numberanalytics.com | Efficient coupling with phenols. |

| Acidic (pH 4-5) | Prevents self-coupling of aniline couplers while maintaining sufficient reactivity. beilstein-journals.org | Controlled coupling with anilines. | |

| Temperature | Low (0-5 °C) | Minimizes the decomposition of the thermally unstable diazonium salt. cuhk.edu.hknih.gov | Higher yield and purity of the azo product. |

| Stoichiometry (Diazonium:Coupler) | 1:1 | One diazonium group reacts. | Formation of mono-azo compounds. |

| 1:2 | Both diazonium groups react. jcsp.org.pk | Formation of symmetrical bis-azo dyes. |

Electrochemical Reaction Mechanisms of Biphenylbis(diazonium)

The electrochemical behavior of 4,4'-biphenylbis(diazonium) is primarily characterized by its reduction at electrode surfaces, a process that has been extensively utilized for surface modification. The oxidative pathways are less explored but are relevant to the stability and reactivity of the resulting surface layers.

Reductive Processes and Radical Generation at Electrode Interfaces

The electrochemical reduction of aryldiazonium salts is a versatile and well-established method for covalently grafting organic layers onto a wide range of surfaces, including metals and carbon. mdpi.comasianpubs.org The fundamental process involves the transfer of one electron to the diazonium cation, leading to the cleavage of the C-N bond and the release of a dinitrogen molecule. nih.gov This irreversible step generates a highly reactive aryl radical. rsc.orgrsc.org

For 4,4'-biphenylbis(diazonium), this process can be described as follows:

Electron Transfer and Radical Formation: Each diazonium group can accept an electron from the electrode surface, resulting in the formation of a biphenyl diradical or a step-wise formation of radical intermediates. The reduction typically occurs at potentials near 0 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com The cyclic voltammogram of this process shows a characteristic broad, irreversible reduction wave, indicating a rapid chemical reaction following the electron transfer. mdpi.com

Surface Grafting: The generated aryl radicals rapidly react with the electrode surface, forming a stable covalent bond. asianpubs.orgifremer.fr This process leads to the modification of the electrode with biphenyl groups.

Multilayer Formation: A key feature of diazonium salt reduction is the tendency to form multilayered films rather than a simple monolayer. researchgate.netmdpi.com This occurs because the initially generated radicals can react not only with the electrode surface but also with already grafted aryl groups. frontiersin.org Furthermore, a grafted aryl group can react with another diazonium cation in solution, forming an azo linkage (-N=N-), which also contributes to the growth of the film. frontiersin.org

The bifunctional nature of 4,4'-biphenylbis(diazonium) is particularly significant in this context. The presence of two reactive sites allows it to act as a cross-linking agent, bridging different points on the electrode surface or linking different nanomaterials. For instance, bis-diazonium salts have been used to create covalently bonded networks of graphene nanoflakes. mdpi.com This capability makes it a valuable tool for constructing robust, three-dimensional surface architectures.

| Feature | Description | Significance |

|---|---|---|

| Mechanism | One-electron reduction per diazonium group, followed by N₂ loss to generate aryl radicals. nih.govrsc.org | Forms highly reactive intermediates for surface modification. |

| Cyclic Voltammetry | Broad, irreversible reduction peak near 0 V vs. SCE. mdpi.com | Characteristic of diazonium salt electrografting. |

| Surface Product | Covalently bonded biphenyl multilayer film. researchgate.netmdpi.com | Creates a stable and robust surface modification. |

| Role of Bifunctionality | Acts as a cross-linker, capable of forming networks and bridges. mdpi.com | Enables the construction of complex surface architectures. |

Oxidative Pathways and Surface Reactivity

While the reductive pathways of 4,4'-biphenylbis(diazonium) are well-documented and utilized for surface grafting, the oxidative mechanisms are less defined. The primary focus of oxidative studies relates to the reactivity and stability of the grafted aryl layers on the electrode surface.

The covalently grafted biphenyl layers formed from the reduction of 4,4'-biphenylbis(diazonium) are generally very stable due to the strong carbon-surface bond. mdpi.comfrontiersin.org However, under sufficiently high anodic potentials, the grafted layer can undergo electrochemical reactions.

Studies on surfaces modified with similar aryl groups have shown that applying a high oxidation potential can lead to the electrochemical stripping or removal of the grafted layer. mdpi.com This process is often associated with the oxidation of the underlying electrode material, particularly for carbon electrodes. For instance, the oxidation of the carbon surface itself can destabilize and remove the grafted film. mdpi.com

The biphenyl moiety within the grafted layer also has its own redox chemistry, although it is generally less accessible than the reduction of the parent diazonium salt. The oxidation of polyphenyl-like films can lead to the formation of radical cations within the film, potentially altering its conductivity and reactivity. While specific studies on the oxidative pathways of films derived from 4,4'-biphenylbis(diazonium) are scarce, the general principles suggest that the grafted layers are not entirely inert and can be electrochemically modified or degraded under strongly oxidizing conditions. This surface reactivity is an important consideration for applications where the modified electrodes might be subjected to a wide potential window, such as in sensing or electrocatalysis.

Introduction of Diverse Functionalities via Diazonium Chemistry

The diazonium groups in 4,4'-biphenylbis(diazonium) are excellent leaving groups, facilitating their replacement by a wide array of substituents through well-established diazonium chemistry. This allows for the synthesis of symmetrically substituted biphenyl derivatives.

Key reactions for the derivatization of 4,4'-biphenylbis(diazonium) include:

Sandmeyer Reaction: This reaction utilizes copper(I) salts to replace the diazonium groups with halides (Cl, Br) or a cyano group (CN). mycollegevcampus.com It is a cornerstone method for introducing these functionalities onto an aromatic ring. mycollegevcampus.com

Gomberg-Bachmann Reaction: This reaction enables the formation of aryl-aryl bonds. wikipedia.orglibretexts.org In the context of 4,4'-biphenylbis(diazonium), it can be used to extend the biphenyl system by coupling it with other aromatic compounds. wikipedia.orglibretexts.org However, this reaction is often associated with low yields due to side reactions. mycollegevcampus.comwikipedia.orglibretexts.org

The versatility of diazonium chemistry allows for the synthesis of a variety of biphenyl derivatives with tailored properties.

Table 1: Examples of Derivatization Reactions of 4,4'-Biphenylbis(diazonium)

| Reagent(s) | Reaction Type | Product |

| CuCl | Sandmeyer | 4,4'-Dichlorobiphenyl |

| CuBr | Sandmeyer | 4,4'-Dibromobiphenyl (B48405) |

| CuCN | Sandmeyer | 4,4'-Dicyanobiphenyl |

| HBF₄, heat | Schiemann | 4,4'-Difluorobiphenyl |

| H₂O, H⁺, heat | Hydrolysis | 4,4'-Biphenyldiol |

| H₃PO₂ | Reduction | Biphenyl |

| Benzene (B151609), NaOH | Gomberg-Bachmann | p-Terphenyl |

Polymerization Reactions Initiated by or Involving 4,4'-Biphenylbis(diazonium)

The reactivity of the diazonium groups also extends to the initiation and participation in various polymerization reactions, leading to the formation of polymers with specific properties.

Chain-Growth Polymerization Mechanisms (e.g., Radical Polymerization)

4,4'-Biphenylbis(diazonium) can serve as an initiator for chain-growth polymerization, particularly free-radical polymerization. open.edu This process involves three main stages: initiation, propagation, and termination. numberanalytics.comlearnpolymers.org The thermal or photochemical decomposition of the diazonium salt generates aryl radicals. nih.gov These highly reactive species can then attack vinyl monomers, initiating a chain reaction where monomers are rapidly added to the growing polymer chain. open.edupressbooks.pub This method allows for the synthesis of polymers like polystyrene and poly(methyl methacrylate) with a biphenyl moiety at the chain ends.

The initiation step involves the homolytic cleavage of the C-N bond in the diazonium salt to produce a biphenyl diradical and nitrogen gas. This diradical then adds to a monomer molecule, creating a new radical species that propagates the polymerization.

Step-Growth Polymerizations for Rigid-Rod Systems

In step-growth polymerization, monomers with two or more reactive functional groups react to form dimers, trimers, and eventually long polymer chains. numberanalytics.comwikipedia.orglibretexts.org 4,4'-Biphenylbis(diazonium) can be converted to various bifunctional monomers, such as 4,4'-biphenyldicarboxylic acid or 4,4'-biphenyldiol, which are then used in step-growth polymerizations. wikipedia.orgarabjchem.org

The rigid and linear nature of the biphenyl unit makes these monomers ideal for the synthesis of rigid-rod polymers. scirp.org These polymers, such as certain polyesters and polyamides, exhibit high thermal stability, mechanical strength, and often liquid crystalline behavior due to the rigidity of their backbones. wikipedia.org

Cross-Coupling Polymerization Strategies (e.g., Kumada, Sonogashira related to biphenyl links)

While 4,4'-biphenylbis(diazonium) itself is not directly used in cross-coupling polymerization, its derivatives, particularly dihalogenated biphenyls (e.g., 4,4'-dibromobiphenyl or 4,4'-diiodobiphenyl), are key monomers in these reactions. peerj.com Cross-coupling reactions, such as Kumada, Suzuki, and Sonogashira, are powerful tools for forming carbon-carbon bonds and are widely used to synthesize conjugated polymers. rsc.orgresearchgate.net

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net Polymerization occurs through the reaction of a di-Grignard reagent with a dihalide. peerj.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is used to synthesize poly(arylene ethynylene)s, which are important materials in organic electronics.

These polymerization methods allow for the precise construction of polymer backbones containing biphenyl units, leading to materials with tailored electronic and optical properties.

Precursors for Polymeric Materials with Tuned Architectures

The ability to introduce various functional groups onto the biphenyl core through diazonium chemistry makes 4,4'-biphenylbis(diazonium) a versatile precursor for a wide range of polymeric materials with specific architectures and properties.

Synthesis of High-Performance Polyimides and Poly(arylene ether ketones)

Derivatives of 4,4'-biphenylbis(diazonium) are crucial in the synthesis of high-performance polymers like polyimides and poly(arylene ether ketones) (PAEKs).

Polyimides: These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are often synthesized from the polycondensation of a dianhydride and a diamine. 4,4'-Diaminobiphenyl, which can be synthesized from 4,4'-biphenylbis(diazonium) via reduction of the corresponding dinitro compound, is a common diamine monomer used to impart rigidity and thermal stability to the polyimide backbone.

Poly(arylene ether ketones) (PAEKs): PAEKs are a family of high-performance thermoplastics with excellent mechanical strength and thermal stability. The synthesis of PAEKs often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide or a Friedel-Crafts acylation polymerization. researchgate.net Biphenyl-containing monomers, such as 4,4'-dihydroxybiphenyl (B160632) or 4,4'-difluorobenzophenone (B49673) (which can be derived from biphenyl), are used to enhance the rigidity and raise the glass transition temperature of the resulting PAEKs. researchgate.net

The incorporation of the biphenyl moiety into the polymer backbone of polyimides and PAEKs is a key strategy for enhancing their performance characteristics, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

Derivatization and Advanced Synthetic Transformations Utilizing 4,4 Biphenylbis Diazonium

Advanced Polymer Architectures

The synthesis of segmented-block poly(ether amide)s from 4,4'-biphenylbis(diazonium) is an indirect process that leverages the reactivity of the diazonium groups to generate stable bifunctional monomers. These monomers, containing the rigid biphenyl (B1667301) unit, are then polymerized with flexible polyether segments to create high-performance thermoplastic elastomers. Direct polycondensation of 4,4'-biphenylbis(diazonium) is not a viable route for forming amide linkages due to the high reactivity and thermal instability of the diazonium functionality. Instead, the diazonium salt serves as a versatile precursor for the synthesis of key biphenyl-based monomers.

A primary synthetic route involves the conversion of 4,4'-biphenylbis(diazonium) to [1,1'-biphenyl]-4,4'-dicarboxylic acid. This transformation can be achieved through a Sandmeyer-type reaction, where the diazonium groups are replaced with cyano groups using copper(I) cyanide. masterorganicchemistry.com The resulting 4,4'-dicyanobiphenyl is then subjected to hydrolysis to yield [1,1'-biphenyl]-4,4'-dicarboxylic acid. Subsequently, the dicarboxylic acid is converted to the more reactive [1,1'-biphenyl]-4,4'-dicarbonyl dichloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

The synthesized [1,1'-biphenyl]-4,4'-dicarbonyl dichloride serves as the rigid monomer in the low-temperature solution polycondensation process to form segmented-block poly(ether amide)s. wikipedia.org In this method, the rigid aromatic diacid chloride is reacted with a flexible α,ω-diamino-poly(ethylene oxide) (PEO) oligomer, which constitutes the soft segment. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). wikipedia.orgnih.gov

The properties of the resulting poly(ether amide)s, such as crystallinity, solubility, and thermal characteristics, are influenced by the length and polydispersity of the flexible PEO segments. wikipedia.org The random distribution of varying lengths of oxyethylene segments between the rigid biphenyl amide moieties can lead to reduced crystallinity, enhanced flexibility, and improved processability of the final polymer. wikipedia.org

Below is a table summarizing the key reactants and conditions for the synthesis of segmented-block poly(ether amide)s utilizing a derivative of 4,4'-biphenylbis(diazonium).

Table 1: Synthesis of Segmented-Block Poly(ether amide)s via Low-Temperature Solution Polycondensation

| Rigid Monomer (derived from 4,4'-Biphenylbis(diazonium)) | Flexible Monomer | Polymerization Method | Solvent | Resulting Polymer Properties | Reference |

|---|---|---|---|---|---|

| [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | α,ω-bis(4-aminophenoxy)polyethyleneoxide | Low-temperature solution polycondensation | N,N-dimethylacetamide (DMAc) | Forms high molecular weight polymers (Mw > 12000) with good thermal stability. | wikipedia.org |

The inherent viscosities of the resulting poly(ether amide)s typically range from 0.44 to 1.21 dL/g, indicating the formation of medium to high molecular weight polymers. wikipedia.org Spectroscopic methods are employed to confirm the structure of the synthesized monomers and the final polymers. wikipedia.org This synthetic strategy, starting from 4,4'-biphenylbis(diazonium), provides a pathway to high-performance poly(ether amide)s with tailored properties for various advanced applications.

Applications of 4,4 Biphenylbis Diazonium in Materials Science and Engineering

Surface and Interface Modification of Substrates

The bifunctional nature of 4,4'-biphenylbis(diazonium) allows it to act as a molecular bridge, covalently linking different materials or modifying surfaces to improve their interaction with other substances. This capability is particularly exploited in the functionalization of nanomaterials and the enhancement of composite material properties.

Covalent Grafting onto Carbon Nanomaterials (CNTs, Graphene, Fullerene)

The covalent functionalization of carbon nanomaterials like carbon nanotubes (CNTs), graphene, and fullerenes is a key area where 4,4'-biphenylbis(diazonium) salts are employed. This process alters the surface chemistry of these materials, which are often chemically inert, to improve their processability and performance in various applications. The grafting of aryl groups from diazonium salts onto the sp²-hybridized carbon framework of these nanomaterials introduces sp³-hybridized defect sites, which can be confirmed by techniques like Raman spectroscopy showing an increase in the D-band intensity. researchgate.netmdpi.com

Electrochemical grafting is a widely used method to modify conductive surfaces like glassy carbon electrodes (GCEs), carbon fibers, and graphene. mdpi.commdpi.com This technique involves the electrochemical reduction of the diazonium salt at the surface of the carbon material. mdpi.com The process initiates the formation of aryl radicals which then covalently bond to the carbon surface. mdpi.com

Cyclic voltammetry (CV) is a common electrochemical technique for this purpose. mdpi.comnih.gov The number of grafted layers can be controlled by parameters such as the concentration of the diazonium salt and the scan rate during the CV process. mdpi.comnih.gov Studies have shown that the number of layers grafted onto a GCE is linearly dependent on the concentration of the diazonium salt. mdpi.comnih.gov For instance, when modifying a glassy carbon electrode with 4-carboxybenzenediazonium (B3187778), the number of grafted layers varied from 0.9 to 4.3 as the concentration was increased from 0.050 to 0.30 mmol/L. mdpi.comnih.gov This control over the grafted layer thickness is crucial for tailoring the surface properties for specific applications.

Table 1: Electrochemical Grafting Parameters and Resulting Layer Thickness

| Diazonium Salt Concentration (mmol/L) | Scan Rate (V/s) | Number of Grafted Layers | Substrate |

|---|---|---|---|

| 0.050 | 0.10 | 0.9 | Glassy Carbon Electrode |

| 0.15 | 0.10 | - | Glassy Carbon Electrode |

| 0.30 | 0.10 | 4.3 | Glassy Carbon Electrode |

Note: Data derived from studies on 4-carboxybenzenediazonium grafting. mdpi.comnih.gov

Spontaneous grafting offers a simpler, non-electrochemical route for modifying carbon surfaces. This method involves immersing the carbon material in a solution containing the diazonium salt. canterbury.ac.nz The reaction can proceed without external electrical potential, particularly on surfaces that are sufficiently reducing to initiate the formation of aryl radicals. canterbury.ac.nzsemanticscholar.org

The reaction conditions for spontaneous grafting can vary. For instance, the process can be carried out in aqueous or non-aqueous solutions, such as acetonitrile, and may be influenced by pH. canterbury.ac.nzsemanticscholar.org The resulting films from spontaneous grafting are often thinner than those produced electrochemically but share similar characteristics in terms of covalent attachment. canterbury.ac.nz The stability of the grafted layers is a key advantage, with evidence suggesting they are largely unaffected by treatments like sonication in aggressive solvents. canterbury.ac.nz

The mechanism for spontaneous grafting on carbon surfaces is believed to involve the reduction of the diazonium cation by the carbon material itself, leading to the formation of an aryl radical that covalently bonds to the surface. canterbury.ac.nz This method has been successfully applied to various forms of carbon, including carbon black and pyrolyzed photoresist films. canterbury.ac.nz

A significant outcome of covalently grafting 4,4'-biphenylbis(diazonium) and other aryl diazonium salts onto carbon nanomaterials is the substantial improvement in their dispersibility in various solvents. Bare carbon nanotubes, for example, are notoriously difficult to disperse due to strong van der Waals interactions. The introduction of functional groups via diazonium chemistry disrupts these interactions and can impart a desired polarity to the nanotubes, facilitating their dispersion in compatible solvents.

Spontaneous Grafting Methods and Reaction Conditions

Functionalization of Metallic and Semiconductor Surfaces (e.g., Gold, Platinum, Indium Tin Oxide (ITO))

The utility of 4,4'-biphenylbis(diazonium) extends to the surface modification of metallic and semiconductor materials, which is critical for applications in electronics, sensing, and catalysis.

The grafting of aryl layers from diazonium salts can be achieved on various metals like gold (Au) and platinum (Pt), as well as on semiconductor surfaces such as indium tin oxide (ITO), silicon (Si), and germanium (Ge). ifremer.frnih.govnih.govseu.edu.cn Electrochemical reduction is a common method for modifying conductive surfaces like gold. nih.govmdpi.com This process allows for the formation of stable, covalently bonded organic layers. nih.gov

Spontaneous grafting is also possible on certain metallic surfaces. nih.gov The mechanism can vary depending on the metal. For instance, on nickel, evidence suggests the formation of a metal-carbon bond, while on gold, the interaction might also involve the nitrogen atoms of the diazonium group, leading to Au-N interfacial bonds. nih.gov

The functionalization of semiconductor surfaces is crucial for the development of advanced electronic and optoelectronic devices. seu.edu.cnnih.govosti.gov Covalent functionalization can passivate surfaces, reducing electronic defects and improving stability. nih.gov For example, functionalizing germanium surfaces with organic layers via diazonium chemistry can prevent reoxidation, a major limitation for its practical use. nih.gov This modification can also impart new functionalities for applications like biosensors. nih.gov

Table 2: Substrates Functionalized with Diazonium Salts and Corresponding Applications

| Substrate | Functionalization Method | Application Area |

|---|---|---|

| Gold (Au) | Electrochemical, Spontaneous | Sensors, Electronics, Nanoparticle assembly |

| Platinum (Pt) | Electrochemical | Catalysis, Sensors |

| Indium Tin Oxide (ITO) | Electrochemical | Optoelectronics, Displays |

| Silicon (Si) | - | Microelectronics, Ferroelectric devices |

Note: This table provides a summary of common substrates and their application areas after functionalization. nih.govnih.govseu.edu.cn

Enhancement of Adhesion and Interfacial Properties in Composite Materials

The performance of composite materials is heavily dependent on the strength of the interface between the reinforcement phase (e.g., fibers, nanoparticles) and the matrix phase (e.g., polymer). proplate.comresearchgate.net Poor adhesion at this interface can lead to premature failure of the material under stress. mdpi.com

4,4'-Biphenylbis(diazonium) can be used to treat the surface of reinforcing materials, such as carbon fibers, to improve their adhesion to the polymer matrix. researchgate.net The diazonium groups react with the surface of the reinforcement, creating a covalently bonded layer. The biphenyl (B1667301) structure can then interact more effectively with the matrix material, either through chemical bonding or enhanced physical interactions like mechanical interlocking. proplate.com

This improved interfacial adhesion leads to more efficient stress transfer from the matrix to the reinforcement, resulting in a composite material with superior mechanical properties, such as increased strength and durability. mdpi.com For example, treating carbon fibers with diazonium salts has been shown to significantly improve the interfacial adhesion strength in carbon/epoxy composites. researchgate.net

Role in the Synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The biphenyl unit is a common building block in the design of porous crystalline materials like Covalent Organic Frameworks (COFs) and amorphous Porous Organic Polymers (POPs). These materials are of significant interest due to their high surface area, tunable porosity, and excellent stability, making them suitable for a range of applications.

Design and Synthesis of Biphenyl-Based Linkers for COFs

While 4,4'-biphenylbis(diazonium) itself is highly reactive, its derivatives, particularly 4,4'-biphenyldicarboxaldehyde (B1328761) (BPDA) and 4,4'-biphenyldiamine, are key linear linkers in the synthesis of COFs. The design principle involves reacting these bifunctional biphenyl linkers with multitopic nodes to create extended, porous networks. The rigid and linear geometry of the biphenyl unit is crucial for the formation of crystalline and ordered porous structures.

A notable example is the synthesis of HHU-COF-1 (Heinrich-Heine University-COF-1), an imine-linked COF, through a catalyst-free Schiff base condensation reaction between 4,4′-biphenyldicarboxaldehyde (BPDCA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT). nih.govscispace.com This reaction results in a crystalline and porous material with a high Brunauer-Emmett-Teller (BET) surface area of 2352 m²/g. researchgate.net The thermal stability of HHU-COF-1 is also significant, with decomposition starting at approximately 450 °C. nih.gov

Another example is TAPA-BPDA-COF , prepared from tris(4-aminophenyl)amine (B13937) (TAPA) and 4,4'-biphenyldicarboxaldehyde (BPDA). pnas.orgresearchgate.net This COF has been synthesized via a facile method at room temperature and exhibits a uniform spherical structure. pnas.org The synthesis of COFs can be influenced by various factors, including the choice of solvent and catalyst, which can affect the crystallinity and porosity of the final material. nih.gov For instance, the synthesis of some COFs involves solvothermal methods, requiring high temperatures and long reaction times, while others can be prepared under milder, room-temperature conditions. pnas.orgchemrxiv.org

The design of these frameworks can be further tuned by modifying the biphenyl linker. For example, introducing fluorine atoms to the biphenyl linker, as in the case of HHU-COF-2 (synthesized from 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde), can alter the material's properties, such as its affinity for specific molecules like CO2. nih.gov

| COF Name | Precursors | Linkage Type | BET Surface Area (m²/g) | Key Finding |

| HHU-COF-1 | 4,4′-biphenyldicarboxaldehyde (BPDCA), 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | Imine | 2352 | High surface area and thermal stability, with decomposition starting at 450 °C. nih.govresearchgate.net |

| TAPA-BPDA-COF | Tris(4-aminophenyl)amine (TAPA), 4,4'-biphenyldicarboxaldehyde (BPDA) | Imine | Not Specified in abstract | Facile synthesis at room temperature resulting in a uniform spherical structure. pnas.orgresearchgate.net |

| HHU-COF-2 | 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde, TAPT | Imine | 1356 | Fluorination enhances CO2 uptake compared to its non-fluorinated analogue. nih.gov |

| COF-320 | Tetrakis(4-aminophenyl)methane (TAPM), 4,4'-biphenyldicarbaldehyde (BPDA) | Imine | Not Specified in abstract | A 3D COF used to fabricate membranes on porous ceramic supports. mdpi.com |

Application in Porous Materials for Adsorption and Separation

Gas Adsorption and Separation: Biphenyl-based porous materials have been extensively studied for gas storage and separation. For example, HHU-COF-1 and its fluorinated counterpart, HHU-COF-2 , have been evaluated for CO₂/CH₄ separation. nih.gov HHU-COF-2 exhibited a higher CO₂ uptake (1.74 mmol/g) compared to HHU-COF-1 (1.08 mmol/g) at 273 K, demonstrating the positive effect of fluorination on CO₂ affinity. nih.gov When incorporated into mixed-matrix membranes (MMMs) with Matrimid, these COFs enhance the gas separation performance. The MMM containing 24 wt% of HHU-COF-2 showed a significant increase in CO₂ permeability. researchgate.net

Azo-linked porous organic polymers synthesized from 4,4′-diaminobiphenyl have also shown promise for selective CO₂ capture. mdpi.com These materials leverage the polar azo and hydroxyl functional groups to enhance CO₂ uptake. mdpi.com

Adsorption of Pollutants from Water: Biphenyl-based POPs have demonstrated high efficiency in removing organic pollutants from aqueous solutions. A series of phenyl porous organic polymers (P-POPs) synthesized from biphenyl and triphenylbenzene showed a maximum adsorption capacity of 581 mg/g for tetracycline. mdpi.com The high surface area (up to 1098 m²/g) and microporous structure of these POPs are key to their high adsorption performance. mdpi.com Similarly, a magnetic nanocomposite based on a 4,4'-biphenyldicarboxaldehyde-m-phenylenediamine Schiff base polymer has been used for the removal of phenanthrene. mdpi.com

TAPA-BPDA-COF has been utilized as a sorbent in solid-phase extraction for the determination of neonicotinoid insecticides in water and honey samples, showcasing its potential in environmental analysis and food safety. pnas.org The material's high surface area and chemical stability contribute to its effectiveness as an adsorbent. mdpi.com

| Porous Material | Target Application | Adsorption Capacity / Performance | Key Finding |

| HHU-COF-1 | CO₂/CH₄ Separation | CO₂ uptake: 1.08 mmol/g; CH₄ uptake: 0.52 mmol/g (at 273 K) | Moderate CO₂ uptake. nih.gov |

| HHU-COF-2 | CO₂/CH₄ Separation | CO₂ uptake: 1.74 mmol/g; CH₄ uptake: 0.66 mmol/g (at 273 K) | Fluorination enhances CO₂ selectivity. nih.gov |

| Phenyl POPs (P-POPs) | Tetracycline removal | 581 mg/g | High adsorption capacity and rapid equilibrium. mdpi.com |

| Azo-linked POP (man-Azo-P1) | Heavy metal removal | High efficiency for Pb, Cr, As, Ni, Cu, Hg | Dual application in CO₂ capture and heavy metal removal. mdpi.com |

| TAPA-BPDA-COF | Neonicotinoid insecticide removal | Effective for solid-phase extraction | High sensitivity and good recoveries in water and honey samples. pnas.orgbohrium.com |

Fabrication of Molecular Junctions and Electronic Devices

The ability of 4,4'-biphenylbis(diazonium) to form stable, covalent bonds with conductive surfaces makes it a critical component in the field of molecular electronics. This process, known as electrografting, allows for the construction of well-defined organic layers, which are the basis for molecular-scale electronic devices. ualberta.ca

Construction of Organic Layers on Conductive Substrates for Molecular Electronics

The electrochemical reduction of aryldiazonium salts, including 4,4'-biphenylbis(diazonium), on conductive substrates like gold, glassy carbon, or silicon is a versatile method for creating robust, covalently attached organic layers. ualberta.carsc.org This process involves the generation of an aryl radical upon the release of N₂, which then forms a covalent bond with the substrate surface. rsc.org The use of a bis-diazonium salt like 4,4'-biphenylbis(diazonium) allows for the formation of molecular bridges between two conductive surfaces or the creation of multilayered structures. ualberta.ca

These grafted layers serve as the active component in molecular junctions, where the charge transport properties are dictated by the molecular structure. pnas.org Studies on molecular junctions using biphenyl derivatives have shown that the conductance is strongly dependent on the molecular length and structure. ualberta.ca The covalent C-C bond between the biphenyl molecule and a carbon electrode leads to strong electronic coupling, which is essential for efficient charge transport. pnas.org The charge transport mechanism in such junctions can transition from direct tunneling to hopping depending on the length of the molecular bridge. researchgate.net

The electrical properties of these molecular junctions can be tuned by altering the substituents on the biphenyl ring, which modifies the molecular energy levels and the charge transport barrier. pnas.org This tunability is a key advantage for the rational design of molecular electronic components.

Development of Interfacial Architectures for Advanced Technologies

The modification of surfaces with 4,4'-biphenylbis(diazonium) and related compounds is a powerful strategy for developing sophisticated interfacial architectures for a range of advanced technologies.

Energy Storage: In the realm of energy storage, the modification of electrode materials with organic layers can significantly enhance their performance. For instance, activated carbon cloths (ACCs) modified with anthraquinone (B42736) via diazonium chemistry have been investigated for supercapacitor applications. ntu.edu.sg The grafted organic layer can increase the charge storage capacity of the electrode. Biphenyl-based porous organic polymers, when pyrolyzed, can yield carbon materials with excellent performance as supercapacitor electrodes, exhibiting specific capacitances as high as 421 F g⁻¹ and high cycling stability. researchgate.net The interfacial modification of electrodes is also a critical strategy in the development of high-performance solid-state batteries, where controlling the electrode/solid-electrolyte interface is key to improving battery safety and energy density. shu.edu.cnresearchgate.net

Catalysis: Porous organic polymers derived from biphenyl-based monomers can serve as robust supports for catalysts. nih.govmdpi.com The high surface area and tunable pore environment of these materials allow for the encapsulation and stabilization of metal nanoparticles or catalytic complexes. dntb.gov.ua This approach combines the advantages of homogeneous and heterogeneous catalysis, leading to highly efficient and recyclable catalytic systems for various organic transformations. nih.govnih.gov

Sensors: The grafting of diazonium salts onto electrode surfaces is a well-established method for constructing biosensors. ualberta.ca The organic layer provides a stable platform for the immobilization of biomolecules like DNA or proteins. shu.edu.cn For example, reduced graphene oxide (RGO) functionalized with carboxyphenyl groups via diazonium chemistry has been used to create an electrochemical platform for DNA hybridization detection. shu.edu.cn The ability to create well-defined and stable interfaces is crucial for the sensitivity and reliability of these sensing devices.

Analytical and Characterization Methodologies in 4,4 Biphenylbis Diazonium Research

Spectroscopic Techniques for Structural and Reaction Intermediate Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of 4,4'-biphenylbis(diazonium) and tracking the chemical changes that occur during its reactions, such as grafting onto surfaces.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. scialert.netthermofisher.comyoutube.com These techniques probe the vibrational modes of chemical bonds, providing a molecular fingerprint. scialert.netthermofisher.comyoutube.com

In the context of 4,4'-biphenylbis(diazonium), FT-IR and Raman spectra are used to confirm the presence of key functional groups. The diazonium group (–N≡N⁺) exhibits a characteristic stretching vibration. While the specific frequency for 4,4'-biphenylbis(diazonium) is not detailed in the provided results, diazonium salt derivatives typically show a strong absorption band in the IR spectrum. researchgate.net For instance, the C=C stretching vibrations within the biphenyl (B1667301) rings are expected in the range of 1625-1430 cm⁻¹. scialert.net

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds, making it suitable for analyzing the biphenyl backbone. thermofisher.comqualicer.org For example, Raman spectra can clearly show the characteristic peaks of S-S bonds and C-S bonds in modified polyurethane samples. researchgate.net The combination of both techniques provides a more complete picture of the molecular structure. thermofisher.com

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |

| C=C (aromatic) | 1430 - 1625 | FT-IR, Raman | scialert.net |

| =C–H (aromatic) | 3020 - 3100 | FT-IR | libretexts.org |

| C–H (alkane) | 2850 - 2960 | FT-IR | libretexts.org |

| N–H (amine) | 3300 - 3500 | FT-IR | libretexts.org |

| C=O (carbonyl) | 1670 - 1780 | FT-IR | libretexts.org |

| NO₂ (nitro) | ~1354 (symmetric) | FT-IR | scirp.org |

This table provides general ranges and specific values may vary based on the molecular environment.

Thermogravimetric Analysis (TGA) for Quantifying Grafting Density

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. etamu.edu In the study of surfaces modified with 4,4'-biphenylbis(diazonium), TGA is a crucial method for quantifying the amount of material grafted onto a substrate, known as the grafting density. rsc.org

The process involves heating the modified material and observing the mass loss at different temperatures. etamu.edu The mass loss corresponding to the decomposition of the grafted biphenyl layers allows for the calculation of the loading of grafted molecules. rsc.org For example, TGA has been used to assess the loading of grafted molecules onto LiFePO₄/C surfaces. rsc.org This quantitative data is vital for understanding the efficiency of the grafting process and for correlating the surface coverage with the material's performance in various applications. TGA can be performed under different modes, including isothermal, quasistatic, and dynamic thermogravimetry, to study the thermal stability and decomposition profile of the grafted material. etamu.edu

| Application | Information Obtained | Reference |

| Quantifying Grafting Density | Mass loss corresponding to the grafted organic layer | rsc.org |

| Assessing Thermal Stability | Decomposition temperature of the grafted molecules | etamu.edu |

| Comparing Grafting Efficiency | Relative mass loss for different grafting conditions | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of molecular structures in solution. nd.eduresearchgate.net It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.org Both ¹H NMR and ¹³C NMR are employed in the characterization of 4,4'-biphenylbis(diazonium) and its precursors. researchgate.net

¹H NMR spectra provide information on the number and types of protons, while ¹³C NMR reveals the different carbon environments in the molecule. researchgate.net For biphenyl derivatives, the aromatic region of the ¹H NMR spectrum (typically δ 7-8 ppm) is of particular interest. rsc.org For example, in the ¹H NMR spectrum of biphenyl, the protons appear as multiplets in this region. rsc.org Similarly, the ¹³C NMR spectrum of biphenyl shows distinct signals for the different carbon atoms in the aromatic rings. rsc.org These spectra are essential for confirming the successful synthesis of the target compound and for identifying any impurities. sigmaaldrich.com Advanced 2D NMR techniques can further help in assigning complex spectra and confirming the connectivity of the biphenyl rings. arkat-usa.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| Biphenyl | ¹H | 7.30-7.59 (m) | rsc.org |

| Biphenyl | ¹³C | 127.2, 127.3, 128.6, 128.8, 141.3 | rsc.org |

| 4,4'-Dibromobiphenyl (B48405) | ¹H | 7.39-7.57 (m) | rsc.org |

| 4,4'-Dibromobiphenyl | ¹³C | 122.1, 128.6, 132.1, 139.0 | rsc.org |

Note: 'm' denotes a multiplet. The specific shifts can vary depending on the solvent and other experimental conditions.

Electrochemical Characterization Techniques for Reactivity and Surface Studies

Electrochemical techniques are paramount for investigating the redox behavior of 4,4'-biphenylbis(diazonium) and for monitoring its grafting onto conductive surfaces. nih.gov

Cyclic Voltammetry (CV) for Redox Behavior and Grafting Monitoring

Cyclic Voltammetry (CV) is a versatile electrochemical method used to study the redox properties of a species in solution. numberanalytics.com It is widely used to investigate the electrochemical reduction of diazonium salts and to monitor the modification of electrode surfaces. mdpi.commdpi.com

When a CV is run on a solution containing a diazonium salt like 4,4'-biphenylbis(diazonium), a characteristic reduction peak is observed in the first scan. researchgate.net This peak corresponds to the irreversible reduction of the diazonium groups to form aryl radicals, which then covalently bond to the electrode surface. researchgate.netresearchgate.net In subsequent scans, this reduction peak typically diminishes or disappears, indicating that the electrode surface has been modified and passivated by the grafted layer. researchgate.netresearchgate.net The potential at which the reduction occurs provides information about the reactivity of the diazonium salt. CV can also be used to confirm the presence of the grafted layer by examining the blocking effect it has on the electron transfer of a separate redox probe. nih.gov

| Feature | Interpretation | Reference |

| Irreversible reduction peak on first scan | Reduction of diazonium salt to form aryl radicals | researchgate.net |

| Decrease/disappearance of reduction peak in subsequent scans | Formation of a passivating layer on the electrode surface | researchgate.netresearchgate.net |

| Shift in peak potential with successive scans | Indicates multilayer growth | mdpi.com |

| Blocking of redox probe signal | Confirms the presence of a grafted layer | nih.gov |

Chronoamperometry in Surface Modification Processes

Chronoamperometry is another electrochemical technique employed in the surface modification process using diazonium salts. In this method, a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. nih.gov

This technique is particularly useful for controlling the thickness of the grafted layer. nih.gov The applied potential is typically set at or beyond the reduction potential of the diazonium salt, as determined by CV. nih.gov The duration of the applied potential directly influences the extent of the grafting reaction and, consequently, the thickness of the resulting organic film. Chronoamperometry allows for a more controlled and potentially more uniform deposition compared to the continuous potential scanning in CV.

Stripping Voltammetry in Sensing Applications of Modified Electrodes

Stripping voltammetry is an exceptionally sensitive electroanalytical technique used for determining the concentration of trace analytes, particularly heavy metal ions. nih.govsciepub.com The method involves a two-step process: first, a preconcentration step where the target analyte is deposited onto the working electrode surface at a controlled potential, followed by a stripping step where the potential is scanned, causing the accumulated analyte to be stripped from the electrode, generating a measurable current that is proportional to its concentration. nih.govpalmsens.com

The modification of electrode surfaces with organic molecules via the reduction of diazonium salts has emerged as a powerful strategy to enhance the performance of stripping voltammetry sensors. researchgate.net These organic layers can be tailored with specific functional groups designed to trap target analytes, thereby improving the efficiency of the preconcentration step and increasing the sensor's selectivity and sensitivity. researchgate.netnih.gov The covalent bond formed between the aryl group and the electrode surface ensures the high stability of the modification. nih.gov

While direct studies specifying 4,4'-biphenylbis(diazonium) are not prevalent, the principles are well-established using similar monofunctional and bifunctional diazonium compounds. For instance, glassy carbon electrodes (GCE) modified with carboxyphenyl groups via diazonium chemistry have been successfully used for the simultaneous detection of Cd²⁺ and Pb²⁺ by square wave anodic stripping voltammetry (SWASV). researchgate.netdiva-portal.org In such applications, the functional groups on the grafted layer chelate the metal ions, concentrating them on the electrode before the stripping analysis. The use of a bifunctional reagent like 4,4'-biphenylbis(diazonium) allows for the formation of a robust, potentially cross-linked multilayer film, which can serve as a stable platform for immobilizing chelating agents or metal nanoparticles (like bismuth) that facilitate heavy metal detection. sciepub.comnih.gov

The table below summarizes the performance of electrochemical sensors based on diazonium-modified electrodes for heavy metal detection using stripping voltammetry.

| Electrode System | Analytical Technique | Analyte(s) | Key Performance Metrics |

| Bi/carboxyphenyl-modified GCE diva-portal.org | SWASV | Pb²⁺ | Linear Range: 25–500 µg L⁻¹, LOD: 10 µg L⁻¹ |

| Bi/carboxyphenyl-modified GCE diva-portal.org | SWASV | Cd²⁺ | Linear Range: 50–500 µg L⁻¹, LOD: 25 µg L⁻¹ |

| N-(2-aminoethyl)-4,4'-bipyridine on GCE mdpi.com | DPV | Ag(I) | Linear Range: 0.05–1 µM, LOD: 0.025 µM |

LOD: Limit of Detection; GCE: Glassy Carbon Electrode; SWASV: Square Wave Anodic Stripping Voltammetry; DPV: Differential Pulse Voltammetry.

Chromatographic Methods for Derivatization Product Analysis (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of the products resulting from reactions involving 4,4'-biphenylbis(diazonium). This is particularly relevant when the diazonium salt is used as a derivatizing agent in azo coupling reactions.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): Azo coupling reactions between a diazonium salt and a coupling agent (such as a phenol (B47542) or an aromatic amine) produce intensely colored azo dyes. ekb.eg When 4,4'-biphenylbis(diazonium) is used, it can react at both ends to form bis-azo dyes. HPLC is the most popular method for the analysis of such dyes. researchgate.net A reversed-phase C18 column is typically employed to separate the derivatization products from unreacted reagents and byproducts. researchgate.net The separated compounds are then detected by a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax) of the azo dye, allowing for sensitive quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and structural confirmation, LC-MS/MS is the preferred method. jchemrev.com Derivatization of target analytes through azo coupling can significantly enhance their ionization efficiency and produce characteristic high-response fragments in tandem mass spectrometry. nih.gov After separation by the LC system, the derivatized analytes are introduced into the mass spectrometer. The parent ion is selected and fragmented to produce a unique pattern of daughter ions, providing unequivocal identification and highly sensitive quantification. nih.govnih.gov This technique is powerful for analyzing complex mixtures, such as the products of surface modification or for detecting trace levels of analytes that have been derivatized with 4,4'-biphenylbis(diazonium). nih.govlcms.cz

The following table outlines typical parameters for the chromatographic analysis of azo dye derivatives.

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| HPLC-UV researchgate.net | Reversed-Phase C18 | Acetonitrile / Water with buffer (e.g., phosphate) gradient | UV-Vis Detector (e.g., 400-500 nm) | Quantification of azo dye products. |

| LC-MS/MS nih.govlcms.cz | Reversed-Phase C18 or similar | Methanol or Acetonitrile / Water with formic acid gradient | Triple Quadrupole Mass Spectrometer (MRM mode) | High-sensitivity quantification and structural confirmation of derivatization products. |

MRM: Multiple Reaction Monitoring.

Microscopic and Surface-Sensitive Techniques (e.g., XPS for surface composition, AFM for morphology)

When 4,4'-biphenylbis(diazonium) is used to modify surfaces, a combination of microscopic and surface-sensitive spectroscopic techniques is essential to confirm the successful grafting and characterize the resulting organic film.

X-ray Photoelectron Spectroscopy (XPS): XPS is a premier technique for determining the elemental composition and chemical bonding states of the top few nanometers of a surface. wiley.com After a substrate is treated with 4,4'-biphenylbis(diazonium), XPS analysis can provide definitive evidence of successful surface modification. Survey scans identify the elements present on the surface. The appearance of a nitrogen (N 1s) peak and an increase in the carbon (C 1s) signal relative to the substrate signals confirm the presence of the organic layer. wiley.com High-resolution scans of the C 1s and N 1s regions provide chemical state information. The C 1s spectrum can be deconvoluted to show components corresponding to C-C bonds of the biphenyl rings and C-N bonds. The N 1s spectrum is particularly informative, with potential peaks corresponding to the azo bridge (-N=N-) in multilayer films or a covalent surface-N bond, helping to elucidate the grafting mechanism. ifremer.fr